
2-(2-Cyclopropylethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclopropylethyl)oxirane is a chemical compound belonging to the class of epoxides, which are three-membered cyclic ethers. Epoxides are known for their high reactivity due to the ring strain in their three-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further connected to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene is treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of epoxides, including this compound, can be achieved through the catalytic oxidation of alkenes. This process involves the use of metal catalysts, such as silver or titanium, and oxidizing agents like oxygen or hydrogen peroxide. The reaction is typically conducted under controlled temperature and pressure conditions to optimize yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Cyclopropylethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized compounds.
Nucleophilic substitution: The strained oxirane ring is susceptible to nucleophilic attack, resulting in the formation of different products depending on the nucleophile used.
Oxidation and reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the oxirane ring.
Basic conditions: Sodium hydroxide or potassium hydroxide are common bases used for nucleophilic ring-opening reactions.
Oxidizing agents: Meta-chloroperoxybenzoic acid or hydrogen peroxide are used for oxidation reactions.
Major Products:
Diols: Formed from the ring-opening of the oxirane ring under acidic or basic conditions.
Alcohols: Produced through reduction reactions.
Carbonyl compounds: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclopropylethyl)oxirane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Cyclopropylethyl)oxirane primarily involves the ring-opening of the oxirane ring. This can occur through nucleophilic attack, where a nucleophile targets the electrophilic carbon atoms in the oxirane ring, leading to the formation of a new bond and the opening of the ring . The reaction can proceed via an S_N2 mechanism under basic conditions or an S_N1 mechanism under acidic conditions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethylene oxide: A simple epoxide with a two-carbon chain, used extensively in industrial applications.
Propylene oxide: Another common epoxide, similar to ethylene oxide but with an additional methyl group, used in the production of polyurethanes.
Epichlorohydrin: An epoxide with a chlorine atom, used in the synthesis of epoxy resins.
Uniqueness of 2-(2-Cyclopropylethyl)oxirane: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it more reactive in certain chemical reactions compared to simpler epoxides like ethylene oxide and propylene oxide . This uniqueness allows for the exploration of novel reaction pathways and the synthesis of specialized compounds.
Eigenschaften
IUPAC Name |
2-(2-cyclopropylethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILGRRVMDLCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2683219.png)


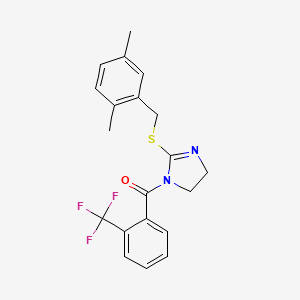
![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)
![2-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2683226.png)

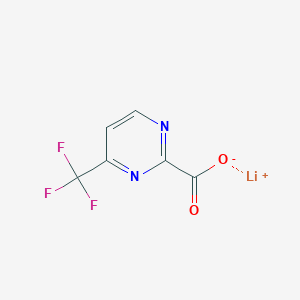
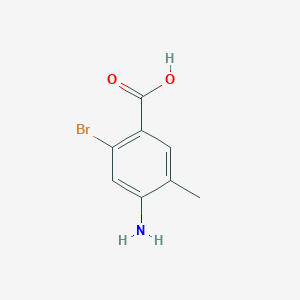

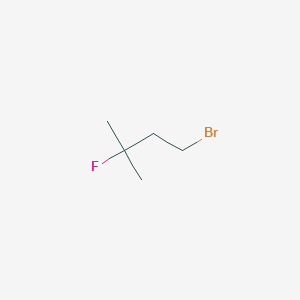
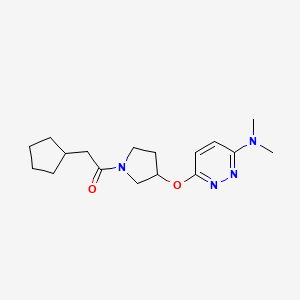
![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)
